3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Sulfonyl group: A 3,4-dimethylphenyl substituent at the 3-position of the triazoloquinazoline scaffold.
- Amine group: A 3-methylphenyl moiety attached to the 5-position via an amine linkage. Molecular weight is 473.5 g/mol, with a calculated XLogP3 of ~5.2, indicating moderate lipophilicity .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-20-9-4-5-10-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-11-16(2)17(3)14-19/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNZVHVAQOJAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the triazoloquinazoline core in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylphenyl Groups: The final step involves the attachment of the methylphenyl groups through a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride and anhydrous conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with a triazoloquinazoline structure exhibit promising anticancer properties. The sulfonamide moiety enhances the molecule's ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoloquinazolines can effectively target cancer cells, leading to apoptosis and reduced tumor growth .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. The sulfonamide group is known to enhance the antibacterial effect by inhibiting folate synthesis in bacteria. In vitro studies demonstrate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
- Antimalarial Potential
Pharmacological Insights
-
Mechanism of Action
- The mechanism of action for this compound primarily involves the inhibition of specific protein targets within cells. It can bind to target enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking, which modulate their activity and influence cellular processes .
- Pharmacokinetics and Toxicology
Material Science Applications
-
Polymer Chemistry
- The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their stability and resistance to degradation .
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Key Observations :
Anticonvulsant Activity
The 3-methylphenyl group may enhance blood-brain barrier penetration compared to polar analogs like .
Critical Analysis of Structural Variations
- Sulfonyl Group Impact :
- Amine Group Modifications: 3-Methylphenyl (Target): Moderate hydrophobicity ideal for membrane interactions.
Biological Activity
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The unique structural features of this compound, including its sulfonyl group and triazoloquinazoline core, suggest a variety of interactions with biological targets.
Chemical Structure
The compound can be represented by the following chemical structure:
IUPAC Name
The IUPAC name for this compound is 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine.
The biological activity of 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Binding Interactions : The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with proteins or enzymes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating their activity and influencing various biochemical pathways.
Biological Activities
Research indicates that compounds within the triazoloquinazoline class exhibit a range of biological activities:
- Antihypertensive Effects : A study on related triazoloquinazolines demonstrated significant antihypertensive effects in vivo, suggesting potential applications in treating hypertension .
- Antimicrobial Properties : Compounds similar to 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine have shown antibacterial and antifungal activities .
- Cytotoxicity : Some derivatives have been evaluated for cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazolines:
- Study on Antihypertensive Activity : A series of 1,2,4-triazolo[1,5-a]quinazolines demonstrated significant reductions in heart rate and blood pressure in animal models. The compounds were synthesized and characterized using spectroscopic methods .
| Compound | Activity | Method |
|---|---|---|
| Triazoloquinazoline A | Antihypertensive | Tail cuff method |
| Triazoloquinazoline B | Cytotoxic against cancer cells | MTT assay |
- Molecular Docking Studies : Research involving molecular docking has shown that related compounds bind effectively to enzymes such as Topoisomerase IV and Cytochrome P450. For instance, a docking score of -6.1 kcal/mol was reported for a similar triazoloquinazoline against Topoisomerase IV .
Comparative Analysis
When compared to other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Triazoloquinazoline C | Similar core structure | Antimicrobial |
| Triazoloquinazoline D | Different substituents | Anticancer |
The unique combination of functional groups in 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine may confer distinct biological properties that differentiate it from other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
